N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine
Description
N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is a glycine derivative featuring two distinct substituents: a 3,4-dimethoxyphenyl group and a 4-methylphenylsulfonyl group. This compound belongs to the sulfonamide class, where the amino group of glycine is modified to form a sulfonamide linkage. The 3,4-dimethoxy substitution on the phenyl ring introduces electron-donating methoxy groups, which may enhance solubility in polar solvents and influence biological interactions.
Properties
IUPAC Name |
2-(3,4-dimethoxy-N-(4-methylphenyl)sulfonylanilino)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO6S/c1-12-4-7-14(8-5-12)25(21,22)18(11-17(19)20)13-6-9-15(23-2)16(10-13)24-3/h4-10H,11H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAFSGISDZPONF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Formation of Intermediate: The initial reaction forms an intermediate sulfonamide.
Glycine Addition: Glycine is then introduced to the reaction mixture, leading to the formation of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: Conditions typically involve strong acids or bases, depending on the type of substitution.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and other reduced forms.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Therapeutic Potential : N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine is being investigated for its potential anti-inflammatory and anticancer properties. The presence of the sulfonamide group suggests it may interact with various biological targets, including enzymes and receptors involved in disease pathways .
- Mechanism of Action : The compound likely exerts its effects by inhibiting specific enzymes or modulating receptor activity, which can lead to therapeutic benefits in conditions such as cancer and inflammation .
-
Organic Synthesis
- Building Block : This compound serves as an important building block in organic synthesis, allowing chemists to create more complex molecules for research and development purposes .
- Synthesis Methods : Typical synthetic routes involve the reaction of 3,4-dimethoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
-
Biological Activity Studies
- Cytotoxicity : Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy .
- Neurotransmitter Modulation : There is potential for this compound to influence neurotransmitter systems, particularly through interactions with metabotropic glutamate receptors, which are implicated in various neurological disorders .
Case Studies
-
Anticancer Research
- A study focusing on sulfonamide derivatives demonstrated that compounds similar to this compound showed significant cytotoxicity against human cancer cell lines such as colon and breast cancer cells. These findings support the need for further exploration into the anticancer properties of this compound .
- Inflammatory Pathways
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Investigated for anti-inflammatory and anticancer properties |
| Organic Synthesis | Serves as a building block for creating complex molecules |
| Biological Activity | Exhibits cytotoxicity against cancer cell lines; potential neurotransmitter modulation |
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and proteins.
Pathways Involved: Inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and molecular properties of the target compound with four analogues:
*Calculated based on molecular formula.
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound increases polarity compared to chloro or methyl substituents (e.g., CAS 713501-82-7, 884987-17-1). Methyl groups (CAS 351494-91-2, 353502-16-6) contribute to hydrophobicity, favoring membrane permeability.
Molecular Weight :
- The target compound (365.07 g/mol) is heavier than analogues with simpler substituents (e.g., 257.31 g/mol for CAS 353502-16-6). Increased molecular weight may impact bioavailability.
Biological Activity
N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine, a sulfonyl glycine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its applications and effects.
Chemical Structure and Synthesis
The compound's structure can be represented as follows:
- Chemical Formula : C17H19NO6S
- CAS Number : 358765-87-4
Synthesis Routes :
- Starting Materials : The synthesis begins with 3,4-dimethoxyaniline and 4-methylbenzenesulfonyl chloride.
- Reaction Conditions : The reaction is typically conducted in an organic solvent like dichloromethane with a base such as triethylamine.
- Formation of Intermediate : An intermediate sulfonamide is formed before glycine is added to yield the final product.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonyl group may act as an electrophile, inhibiting specific enzymes involved in metabolic pathways.
- Receptor Modulation : The glycine moiety can influence receptor activity, potentially affecting neurotransmission and cellular signaling.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent:
- In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. For instance, cell viability assays demonstrated a significant reduction in proliferation rates at specific concentrations (IC50 values) .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties:
- Mechanistic Insights : It may inhibit pro-inflammatory cytokines through the modulation of NF-kB signaling pathways. This suggests a role in reducing inflammation in conditions such as arthritis and other inflammatory disorders .
Case Studies
-
Study on Lung Cancer :
- A combination treatment involving this compound and traditional chemotherapeutics showed enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy .
- Chronic Inflammation Model :
Comparison with Similar Compounds
The biological activity of this compound can be compared with other sulfonyl glycine derivatives:
| Compound Name | Biological Activity |
|---|---|
| N-(3,4-Dimethoxyphenyl)-N-[(4-chlorophenyl)sulfonyl]glycine | Moderate anticancer effects |
| N-(3,4-Dimethoxyphenyl)-N-[(4-nitrophenyl)sulfonyl]glycine | High anti-inflammatory activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
